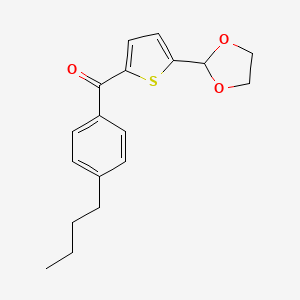

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene

Descripción general

Descripción

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a butylbenzoyl group and a dioxolane ring attached to the thiophene core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene typically involves multi-step organic reactions One common method includes the Friedel-Crafts acylation of thiophene with 4-n-butylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the butylbenzoyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce the corresponding alcohol.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its dioxolane moiety is particularly useful for introducing functional groups into complex organic molecules. For instance, the compound can be utilized in reactions such as:

- Wittig Reactions : It acts as a reagent to form alkenes by reacting with phosphonium salts.

- Michael Additions : The compound can participate in Michael addition reactions, where it acts as an electron-deficient alkene, allowing for the formation of new carbon-carbon bonds .

Photochemistry

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene has shown promise in photochemical applications:

- Photoinitiators : Due to its ability to absorb UV light and generate reactive species, it can be used as a photoinitiator in polymerization processes. This is particularly relevant in the production of UV-curable coatings and inks.

- Fluorescent Dyes : The compound's structure lends itself to modification for use as fluorescent probes in biological imaging and sensing applications .

Materials Science

In materials science, this compound is being explored for its potential use in:

- Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for incorporation into OLED materials, which are essential for modern display technologies.

- Solar Cells : The compound can be used in the formulation of organic photovoltaic devices due to its ability to facilitate charge transport .

Case Study 1: Photoinitiator Development

A recent study investigated the use of this compound as a photoinitiator in UV-curable systems. The results indicated that the compound effectively initiated polymerization under UV light, leading to high conversion rates and improved mechanical properties of the resulting polymers. The study highlighted the compound's efficiency compared to traditional photoinitiators .

Case Study 2: OLED Applications

In another investigation, researchers explored the incorporation of this thiophene derivative into OLED devices. The findings demonstrated enhanced electroluminescent properties and stability over time when compared to devices using conventional materials. This suggests that the compound could play a significant role in advancing OLED technology .

Mecanismo De Acción

The mechanism of action of 2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the butylbenzoyl and dioxolane groups can influence its binding affinity and specificity. In materials science, its electronic properties are of interest, particularly in the context of organic semiconductors.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-n-Butylbenzoyl)thiophene: Lacks the dioxolane ring, which may affect its chemical reactivity and applications.

5-(1,3-Dioxolan-2-yl)thiophene: Lacks the butylbenzoyl group, which can influence its physical and chemical properties.

2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene: Similar structure but with different substituents, leading to variations in its reactivity and applications.

Uniqueness

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is unique due to the combination of the butylbenzoyl and dioxolane groups attached to the thiophene ring

Actividad Biológica

The compound 2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS No. 898778-43-3) is a thiophene derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C18H20O3S

- Molecular Weight : 316.42 g/mol

- Structure : The compound features a thiophene ring substituted with a dioxolane group and a butylbenzoyl moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that thiophene derivatives exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific activities of this compound are still under investigation, but its structural characteristics suggest potential pharmacological applications.

- Acetylcholinesterase Inhibition : Similar compounds have shown efficacy as acetylcholinesterase inhibitors, which could be relevant in the context of neurodegenerative diseases like Alzheimer's disease. By inhibiting this enzyme, these compounds can increase acetylcholine levels in the brain, potentially improving cognitive function .

- Antioxidant Activity : Thiophene derivatives are known for their antioxidant properties. They may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders .

- Antimicrobial Properties : Some studies have highlighted the antimicrobial effects of thiophene compounds against various pathogens. This activity is crucial for developing new antibiotics in response to increasing resistance .

Table 1: Biological Activities of Thiophene Derivatives

Case Study: Acetylcholinesterase Inhibition

A study examined the acetylcholinesterase inhibitory activity of several thiophene derivatives. The results indicated that certain modifications to the thiophene structure enhanced inhibitory potency significantly. This suggests that similar modifications to this compound could yield promising results in treating cognitive decline associated with Alzheimer's disease .

Case Study: Antioxidant Activity

Another investigation assessed the antioxidant capacity of various thiophene derivatives through DPPH radical scavenging assays. The results showed that some compounds exhibited strong antioxidant activity, indicating potential therapeutic benefits in oxidative stress-related conditions .

Propiedades

IUPAC Name |

(4-butylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3S/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-10-16(22-15)18-20-11-12-21-18/h5-10,18H,2-4,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNGYJXDWSOXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641951 | |

| Record name | (4-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-52-4 | |

| Record name | (4-Butylphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.